Colletochlorin D
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Overview
Description
Colletochlorin D is a bioactive secondary metabolite produced by the fungus Colletotrichum nicotianae.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Colletochlorin D involves the isolation of the compound from the culture filtrates of Colletotrichum nicotianae. The process typically includes the following steps:
- Cultivation of the fungal strain in a suitable growth medium.
- Extraction of the culture filtrate using organic solvents.
- Purification of the compound through chromatographic techniques .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Colletochlorin D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of new compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as chlorine or bromine
Major Products: The major products formed from these reactions include various chlorinated orsellinaldehyde derivatives, which may exhibit different biological activities .
Scientific Research Applications
Colletochlorin D has several scientific research applications, including:
Chemistry: Used as a model compound for studying chlorinated natural products and their chemical properties.
Biology: Investigated for its role in the pathogenicity of and its interactions with host plants.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Potential use in developing bioactive compounds for agricultural and pharmaceutical applications
Mechanism of Action
The mechanism of action of Colletochlorin D involves its interaction with specific molecular targets and pathways. The compound is known to:
- Inhibit certain enzymes involved in cellular processes.
- Disrupt cell membrane integrity.
- Induce oxidative stress in target cells .
Comparison with Similar Compounds
Colletochlorin A, B, and C: These compounds share similar chemical structures with Colletochlorin D but differ in the number and position of chlorine atoms.
Colletorin A and C: These compounds are also produced by Colletotrichum nicotianae and have similar biological activities .
Properties
CAS No. |
53939-17-6 |
---|---|
Molecular Formula |
C13H15ClO3 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
5-chloro-2,4-dihydroxy-6-methyl-3-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C13H15ClO3/c1-7(2)4-5-9-12(16)10(6-15)8(3)11(14)13(9)17/h4,6,16-17H,5H2,1-3H3 |
InChI Key |
JQJZJLLBOLNQAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)O)CC=C(C)C)O)C=O |
Origin of Product |
United States |
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